3-Chloro-4-ethoxy-5-fluorobenzoic acid
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzoic acid is a chemical compound with the molecular formula C9H8ClFO3 . It is used as an intermediate in organic synthesis . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a fluorine atom. The compound also contains a carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 218.61 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- The compound 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid, shows promising herbicidal activity (Liu Chang-chun, 2006).
- Deprotonation of fluoroarenes carrying chlorine, similar to the subject compound, is useful for the synthesis of various benzoic acids, indicating potential in synthetic chemistry (F. Mongin & M. Schlosser, 1996).
- Quinoline derivatives synthesized from chloro-methylquinolines, which could be related to the structure of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, have potential as fluorophores and antioxidants (I. Aleksanyan & L. Hambardzumyan, 2013).
Medicinal Chemistry and Drug Synthesis
- A synthesis method involving a compound structurally related to this compound was developed for the thromboxane receptor antagonist (D. C. W. and C. Mason, 1998).
- 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, is used as a building block in the synthesis of various heterocyclic scaffolds, which are significant in drug discovery (Soňa Křupková et al., 2013).
Environmental and Biochemical Studies
- Anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, akin to the subject compound, helps understand biochemical transformations in nature (B. Genthner et al., 1989).
- In the study of fluorobenzoate biodegradation by Sphingomonas sp., derivatives of fluorobenzoic acid (related to this compound) were used to understand the microbial degradation of environmental pollutants (F. Boersma et al., 2004).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGWOMNUSFRIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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